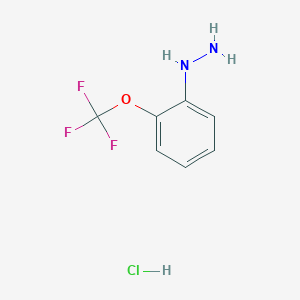
2-(Trifluoromethoxy)phenylhydrazine hydrochloride
Cat. No. B142467
Key on ui cas rn:
133115-76-1
M. Wt: 228.6 g/mol
InChI Key: HKJKYLCWAFIGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07846960B2
Procedure details


To a stirred solution of hydrochloric acid (37%, 1.6 L) at 0° C. is added 2-trifluoromethoxy-phenylamine (200 g, 113 mmol) followed by water (160 mL) and additional hydrochloric acid (160 mL). The mixture is warmed to room temperature, is stirred for 20 minutes, and is cooled to −5° C. A solution of sodium nitrite (82 g, 1.19 mmol) in water (400 mL) is added dropwise keeping the internal temperature below 0° C. The mixture is cooled to −5° C. and a solution of tin (II) chloride dihydrate (1020 g, 4520 mmol) in of HCl (37%, 3.2 L) is added dropwise keeping the internal temperature below 0° C. The mixture is warmed to room temperature, is stirred for 3 h, filtered, and washed with 6 N HCl (3 L) to obtain a yellow solid that is dried under vacuum overnight The title compound (115.8 g, 54%) is obtained pink-brown solid.








Identifiers


|
REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:13])([F:12])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11].[N:14]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:21]>O>[ClH:21].[F:2][C:3]([F:12])([F:13])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][NH2:14] |f:2.3,4.5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=C(C=CC=C1)N)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
1020 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.2 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to −5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to −5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred for 3 h
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 6 N HCl (3 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a yellow solid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
that is dried under vacuum overnight The title compound (115.8 g, 54%)
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained pink-brown solid
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.FC(OC1=C(C=CC=C1)NN)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
